molecular formula C18H19N5O8S B12363496 2,2'-((4-((3,5-Dinitro-2-thienyl)azo)phenyl)imino)bisethyl diacetate CAS No. 210758-02-4

2,2'-((4-((3,5-Dinitro-2-thienyl)azo)phenyl)imino)bisethyl diacetate

Cat. No.: B12363496
CAS No.: 210758-02-4
M. Wt: 465.4 g/mol
InChI Key: YPNBSXJSFUWYMV-UHFFFAOYSA-N
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Description

2,2’-((4-((3,5-Dinitro-2-thienyl)azo)phenyl)imino)bisethyl diacetate is a complex organic compound with the molecular formula C18H19N5O8S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((4-((3,5-Dinitro-2-thienyl)azo)phenyl)imino)bisethyl diacetate involves multiple steps. The initial step typically includes the nitration of thiophene to form 3,5-dinitrothiophene. This is followed by the azo coupling reaction with aniline derivatives to form the azo compound. The final step involves the acetylation of the resulting compound to form the diacetate ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2,2’-((4-((3,5-Dinitro-2-thienyl)azo)phenyl)imino)bisethyl diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2’-((4-((3,5-Dinitro-2-thienyl)azo)phenyl)imino)bisethyl diacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-((4-((3,5-Dinitro-2-thienyl)azo)phenyl)imino)bisethyl diacetate involves its interaction with molecular targets such as enzymes and receptors. The azo linkage can undergo reduction to form amines, which can then interact with specific enzymes, inhibiting or activating them. The nitro groups can also participate in redox reactions, affecting cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-((4-((3,5-Dinitro-2-thienyl)azo)phenyl)imino)bisethyl diacetate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to undergo multiple types of reactions and its applications in various fields make it a valuable compound in scientific research .

Properties

CAS No.

210758-02-4

Molecular Formula

C18H19N5O8S

Molecular Weight

465.4 g/mol

IUPAC Name

2-[N-(2-acetyloxyethyl)-4-[(3,5-dinitrothiophen-2-yl)diazenyl]anilino]ethyl acetate

InChI

InChI=1S/C18H19N5O8S/c1-12(24)30-9-7-21(8-10-31-13(2)25)15-5-3-14(4-6-15)19-20-18-16(22(26)27)11-17(32-18)23(28)29/h3-6,11H,7-10H2,1-2H3

InChI Key

YPNBSXJSFUWYMV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCN(CCOC(=O)C)C1=CC=C(C=C1)N=NC2=C(C=C(S2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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